Orexin 2 Receptor Agonist

Beschreibung

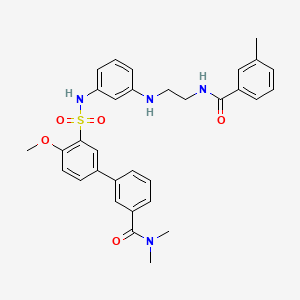

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-[2-[3-[[5-[3-(dimethylcarbamoyl)phenyl]-2-methoxyphenyl]sulfonylamino]anilino]ethyl]-3-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H34N4O5S/c1-22-8-5-10-25(18-22)31(37)34-17-16-33-27-12-7-13-28(21-27)35-42(39,40)30-20-24(14-15-29(30)41-4)23-9-6-11-26(19-23)32(38)36(2)3/h5-15,18-21,33,35H,16-17H2,1-4H3,(H,34,37) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHLMXWCISNJNDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NCCNC2=CC(=CC=C2)NS(=O)(=O)C3=C(C=CC(=C3)C4=CC(=CC=C4)C(=O)N(C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H34N4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

586.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Discovery and Synthesis of Novel Orexin 2 Receptor Agonists

Audience: Researchers, scientists, and drug development professionals.

Abstract

The orexin (B13118510) system, comprising two G-protein coupled receptors (GPCRs), the orexin 1 receptor (OX1R) and orexin 2 receptor (OX2R), is a critical regulator of sleep and wakefulness.[1][2] The discovery that the loss of orexin-producing neurons leads to narcolepsy has catalyzed the pursuit of orexin receptor agonists as a mechanistic therapy.[3][4] OX2R, in particular, has been identified as the primary mediator of wake-promoting signals, making selective OX2R agonists highly sought-after therapeutic candidates for narcolepsy and other hypersomnia disorders.[5][6] This whitepaper provides an in-depth technical overview of the discovery and synthesis of novel OX2R agonists, summarizing key compounds, detailing essential experimental protocols, and visualizing the underlying biological and discovery processes.

The Orexin System & Therapeutic Rationale

Orexin-A and Orexin-B are neuropeptides produced in the lateral hypothalamus that act as endogenous ligands for OX1R and OX2R.[7] While Orexin-A binds to both receptors with high affinity, Orexin-B shows a preference for OX2R.[8] Activation of these receptors, primarily OX2R, is essential for maintaining consolidated wakefulness.[2] Genetic and pharmacological evidence strongly suggests that agonism of OX2R can functionally replace the missing endogenous orexins in conditions like narcolepsy type 1, thereby restoring wakefulness and alleviating symptoms such as cataplexy.[5][9]

Orexin 2 Receptor Signaling Pathway

Upon agonist binding, the OX2R initiates a cascade of intracellular signaling events. The canonical pathway involves coupling to Gq/11 proteins, which in turn activates Phospholipase C (PLC).[1][10] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates Protein Kinase C (PKC).[7][10] Evidence also suggests that OX2R can couple to Gi and Gs proteins, leading to modulation of adenylyl cyclase activity and cAMP levels.[1][7] This multifaceted signaling capability underscores the complexity of orexin-mediated neuronal activation.[1][10]

Novel Small-Molecule OX2R Agonists

The development of non-peptide, orally bioavailable OX2R agonists has been a major goal in the field. Structure-activity relationship (SAR) studies have led to the discovery of several distinct chemical scaffolds with high potency and selectivity for OX2R.[3]

Quantitative Data of Selected OX2R Agonists

The following table summarizes the in vitro potency and selectivity of representative novel OX2R agonists from the literature. Potency is typically measured as the half-maximal effective concentration (EC50) in functional assays, such as calcium mobilization.

| Compound Name / Series | OX2R EC50 (nM) | OX1R EC50 (nM) | Selectivity (OX1R/OX2R Fold) | Reference / Notes |

| Orexin-A (Endogenous) | 0.20 | 0.50 | ~0.4 | Non-selective peptide agonist.[6] |

| [Ala¹¹, D-Leu¹⁵]-Orexin-B | 0.055 | 58 | ~1050 | Selective peptide agonist.[6] |

| YNT-185 | 28 | 2750 | ~98 | Early non-peptide selective agonist.[3] |

| Compound 26 (Biphenyl Carboxamide) | 23 | 1600 | ~70 | Potent and selective agonist from SAR studies.[9][11] |

| Compound 28c (Naphthalene) | 9.21 | 148 | ~16 | Potent agonist from conformational restriction strategy.[12][13] |

| RTOXA-43 (Compound 40) | 24 | 24 | 1 | Dual OX1R/OX2R agonist developed from an OX2R scaffold.[3] |

| TAK-994 | 19 | >13,000 | >700 | Oral agonist; development halted due to liver toxicity.[5] |

| TAK-925 (Danavorexton) | IV Administered | High | High | IV-administered agonist providing clinical proof-of-concept.[14] |

| TAK-861 | 2.5 | >10,000 (est.) | >4000 (est.) | Next-generation oral agonist with higher potency.[15] |

| OX-201 | 8.0 | 8100 | ~1000 | A novel selective agonist used in preclinical studies.[15] |

Note: EC50 values can vary based on the specific cell line and assay conditions used.

Experimental Protocols & Discovery Workflow

The identification and characterization of novel OX2R agonists rely on a standardized set of in vitro and in vivo assays. The general workflow begins with large-scale screening and progresses through detailed characterization of promising candidates.

References

- 1. Frontiers | Orexin Signaling: A Complex, Multifaceted Process [frontiersin.org]

- 2. Orexin/hypocretin receptor signalling: a functional perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of Arylsulfonamides as Dual Orexin Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Use of Experimental Medicine Approaches for the Development of Novel Psychiatric Treatments Based on Orexin Receptor Modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. TAK-994, a Novel Orally Available Brain-Penetrant Orexin 2 Receptor-Selective Agonist, Suppresses Fragmentation of Wakefulness and Cataplexy-Like Episodes in Mouse Models of Narcolepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. OX2R-selective orexin agonism is sufficient to ameliorate cataplexy and sleep/wake fragmentation without inducing drug-seeking behavior in mouse model of narcolepsy | PLOS One [journals.plos.org]

- 7. A molecular network map of orexin-orexin receptor signaling system - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Investigation of New Orexin 2 Receptor Modulators Using In Silico and In Vitro Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Orexin/hypocretin receptor signalling cascades - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Design and synthesis of novel orexin 2 receptor agonists based on naphthalene skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. neurologylive.com [neurologylive.com]

- 15. researchgate.net [researchgate.net]

The Wake-Promoting Power of Precision: A Technical Guide to the Mechanism of Action of Selective Orexin 2 Receptor Agonists

For Researchers, Scientists, and Drug Development Professionals

The orexin (B13118510) system, a key regulator of sleep and wakefulness, has emerged as a promising target for the treatment of sleep disorders like narcolepsy. Orexin peptides, orexin-A and orexin-B, exert their effects through two G-protein coupled receptors (GPCRs): the orexin 1 receptor (OX1R) and the orexin 2 receptor (OX2R). While both receptors contribute to arousal, the OX2R is considered the primary driver of wakefulness stabilization.[1][2][3] This has spurred the development of selective OX2R agonists, a novel class of therapeutics designed to mimic the action of endogenous orexins with greater precision and potentially fewer side effects. This technical guide provides an in-depth exploration of the mechanism of action of these selective agonists, detailing their signaling pathways, quantitative pharmacological properties, and the experimental methodologies used to characterize them.

Core Mechanism: Mimicking Endogenous Orexins at the OX2R

Selective OX2R agonists are compounds designed to specifically bind to and activate the OX2R, thereby initiating downstream signaling cascades that promote and maintain wakefulness.[4] The loss of orexin-producing neurons is the underlying cause of narcolepsy type 1, leading to excessive daytime sleepiness and cataplexy.[1][3][5] By activating the OX2R, these agonists can compensate for the lack of endogenous orexin signaling, offering a direct, mechanism-based therapeutic approach.[1][3]

The primary downstream effect of OX2R activation is the mobilization of intracellular calcium, a key second messenger in many cellular processes.[1][2] This is a hallmark of Gq-protein coupling, a primary signaling pathway for orexin receptors. The activation of this pathway ultimately leads to the depolarization of wake-promoting neurons, such as histaminergic neurons in the tuberomammillary nucleus (TMN), which are crucial for maintaining an aroused state.[1][2][6]

Signaling Pathways of Selective OX2R Agonists

The binding of a selective OX2R agonist to the receptor triggers a conformational change, leading to the activation of heterotrimeric G-proteins. The primary pathway involves the Gq protein, which in turn activates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions into the cytoplasm. This increase in intracellular calcium concentration is a key event that triggers various downstream cellular responses, including neuronal excitation.

While Gq is the predominant pathway, evidence also suggests that OX2R can couple to other G-proteins, such as Gs and Gi, leading to the modulation of cyclic AMP (cAMP) levels.[7] However, the Gq-mediated calcium mobilization is the most well-characterized and functionally relevant pathway for the wake-promoting effects of OX2R agonists.

Figure 1: Simplified signaling pathway of selective OX2R agonists.

Quantitative Pharmacology of Selective OX2R Agonists

The potency and selectivity of OX2R agonists are critical parameters in their development. These are typically quantified by determining their half-maximal effective concentration (EC50) and binding affinities (Ki) at both OX1R and OX2R. A high degree of selectivity for OX2R over OX1R is desirable to minimize potential off-target effects associated with OX1R activation, such as those related to reward and motivation.[1][8]

| Compound | Receptor | EC50 (nM) | Selectivity (OX1R/OX2R) | Reference |

| [Ala11, D-Leu15]-orexin-B (AL-OXB) | OX1R | 58 | ~1000-fold | [1][2] |

| OX2R | 0.055 | [1][2] | ||

| Danavorexton (TAK-925) | OX1R | >5000 (relative) | >5000-fold | [9] |

| OX2R | 5.5 | [9] | ||

| OX-201 | OX1R | >1000 (relative) | >1000-fold | [9] |

| OX2R | 8.0 | [9] | ||

| YNT-185 | OX1R | - | - | [1][2] |

| OX2R | - | - | [1][2] | |

| TAK-994 | OX1R | - | - | [5][10] |

| OX2R | - | - | [5][10] |

Note: Data for YNT-185 and TAK-994 EC50 values were not explicitly found in the provided search results, but they are mentioned as selective OX2R agonists.

Key Experimental Protocols

The characterization of selective OX2R agonists relies on a combination of in vitro and in vivo experimental assays.

In Vitro: Intracellular Calcium Mobilization Assay

This assay is fundamental for determining the potency and selectivity of an agonist. It measures the increase in intracellular calcium concentration upon receptor activation.

Methodology:

-

Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing either human OX1R or OX2R are cultured in appropriate media.

-

Cell Plating: Cells are seeded into 96-well plates and allowed to adhere overnight.

-

Dye Loading: The cell culture medium is removed, and cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution for a specified time at 37°C.

-

Compound Addition: The plate is placed in a fluorescence imaging plate reader (FLIPR). After establishing a baseline fluorescence reading, various concentrations of the test agonist are added to the wells.

-

Fluorescence Measurement: The change in fluorescence intensity, which is proportional to the intracellular calcium concentration, is measured over time.

-

Data Analysis: The peak fluorescence response at each agonist concentration is used to generate a dose-response curve, from which the EC50 value is calculated.

Figure 2: Workflow for the intracellular calcium mobilization assay.

In Vivo: c-Fos Immunohistochemistry for Neuronal Activation

To confirm that a selective OX2R agonist activates wake-promoting neurons in a living organism, c-Fos immunohistochemistry is often employed. c-Fos is an immediate early gene whose protein product is expressed in neurons following stimulation, serving as a marker for recent neuronal activity.

Methodology:

-

Animal Model: Orexin knockout mice, which model narcolepsy, are often used.[1][2]

-

Drug Administration: The selective OX2R agonist is administered, typically via intracerebroventricular (ICV) injection to bypass the blood-brain barrier.

-

Perfusion and Tissue Collection: After a set period (e.g., 2 hours), the mice are anesthetized and perfused with a fixative solution (e.g., paraformaldehyde). The brains are then extracted.

-

Tissue Processing: The brains are sectioned using a cryostat or vibratome.

-

Immunohistochemistry: The brain sections are incubated with a primary antibody against c-Fos, followed by a fluorescently labeled secondary antibody. Co-staining with antibodies for markers of specific neuronal populations (e.g., histidine decarboxylase for histaminergic neurons) can also be performed.

-

Imaging and Analysis: The sections are imaged using a fluorescence microscope, and the number of c-Fos positive cells in specific brain regions (e.g., the tuberomammillary nucleus) is quantified.

Figure 3: Experimental workflow for c-Fos immunohistochemistry.

Conclusion

Selective OX2R agonists represent a targeted and rational approach to treating disorders of hypersomnolence, particularly narcolepsy. Their mechanism of action is centered on the specific activation of the OX2R, leading to the stimulation of wake-promoting neuronal circuits through well-defined signaling pathways. The rigorous in vitro and in vivo characterization of these compounds, employing techniques such as calcium mobilization assays and c-Fos immunohistochemistry, is crucial for their development and for understanding their precise pharmacological effects. As research in this area continues, a deeper understanding of the nuanced roles of OX2R signaling will undoubtedly pave the way for even more refined and effective therapies for patients suffering from debilitating sleep disorders.

References

- 1. OX2R-selective orexin agonism is sufficient to ameliorate cataplexy and sleep/wake fragmentation without inducing drug-seeking behavior in mouse model of narcolepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. OX2R-selective orexin agonism is sufficient to ameliorate cataplexy and sleep/wake fragmentation without inducing drug-seeking behavior in mouse model of narcolepsy | PLOS One [journals.plos.org]

- 3. OX2R-selective orexin agonism is sufficient to ameliorate cataplexy and sleep/wake fragmentation without inducing drug-seeking behavior in mouse model of narcolepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What are OX2R agonists and how do they work? [synapse.patsnap.com]

- 5. pharmacytimes.com [pharmacytimes.com]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Orexin Signaling: A Complex, Multifaceted Process [frontiersin.org]

- 8. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 9. academic.oup.com [academic.oup.com]

- 10. The orexin receptor 2 (OX2R)-selective agonist TAK-994 increases wakefulness without affecting cerebrospinal fluid orexin levels in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

The Orexin 2 Receptor: A Linchpin in the Orchestration of the Sleep-Wake Cycle

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The orexin (B13118510) system, comprising the neuropeptides orexin-A and orexin-B and their cognate G protein-coupled receptors, Orexin 1 Receptor (OX1R) and Orexin 2 Receptor (OX2R), has emerged as a critical regulator of sleep and wakefulness. The loss of orexin-producing neurons is the underlying cause of the sleep disorder narcolepsy, highlighting the system's profound influence on arousal and vigilance. Among the two receptors, OX2R has garnered significant attention for its pivotal role in maintaining a consolidated wakeful state. This technical guide provides a comprehensive overview of the core functions of OX2R in the sleep-wake cycle, detailing its signaling pathways, the pharmacological tools used to probe its function, and the experimental methodologies employed in its study.

Core Function and Physiological Significance

The Orexin 2 Receptor is instrumental in promoting and sustaining wakefulness. Its activation by the endogenous ligands, orexin-A and orexin-B, leads to the excitation of numerous neuronal populations that are integral to arousal.[1] Genetic and pharmacological studies have unequivocally demonstrated that the disruption of OX2R signaling results in a phenotype characterized by fragmented sleep and an inability to maintain prolonged periods of wakefulness, closely mimicking symptoms of narcolepsy.[2] Conversely, agonism of OX2R has been shown to robustly promote wakefulness, making it a promising therapeutic target for hypersomnia disorders.[3]

Data Presentation: A Comparative Analysis of Orexin 2 Receptor Ligands

The development of selective and dual orexin receptor antagonists and agonists has been instrumental in dissecting the specific roles of OX2R. The following tables summarize the quantitative data for a selection of these pharmacological tools, providing a basis for their application in both preclinical and clinical research.

| Ligand | Receptor Target | Binding Affinity (Ki/Kd, nM) | Functional Potency (IC50/EC50/pKb) | Reference |

| Dual Orexin Receptor Antagonists (DORAs) | ||||

| Suvorexant | OX1R / OX2R | 0.55 (OX1R), 0.35 (OX2R) | Apparent Kb = 0.7 nM (OX1R), 1.0 nM (OX2R) | [4] |

| Lemborexant | OX1R / OX2R | IC50 = 6.1 nM (OX1R), 2.6 nM (OX2R) | Apparent Kb = 13 nM (OX1R), 0.4 nM (OX2R) | [4][5] |

| Daridorexant | OX1R / OX2R | Ki = 0.47 nM (OX1R), 0.93 nM (OX2R) | Apparent Kb = 0.5 nM (OX1R), 0.8 nM (OX2R) | [2][4] |

| Almorexant | OX1R / OX2R | Kd = 1.3 nM (OX1R), 0.17 nM (OX2R) | - | [3] |

| Selective Orexin 2 Receptor Antagonists (SORAs) | ||||

| EMPA | OX2R | IC50 = 2.3 nM (OX2R), 1900 nM (OX1R) | IC50 = 7.9 nM (vs Orexin-B), 8.8 nM (vs Orexin-A) | [6][7] |

| TCS-OX2-29 | OX2R | IC50 = 40 nM (OX2R), >10,000 nM (OX1R) | pKi = 7.5 | [8] |

| Selective Orexin 1 Receptor Antagonist | ||||

| SB-334867 | OX1R | - | pKb = 7.2 (OX1R), < 5 (OX2R) | [9][10] |

| Selective Orexin 2 Receptor Agonists | ||||

| YNT-185 | OX2R | - | EC50 = 28 nM (OX2R), 2750 nM (OX1R) | [1][11] |

| Danavorexton (TAK-925) | OX2R | - | EC50 = 5.5 nM (OX2R), >5000-fold selectivity over OX1R | [12][13][14] |

| TAK-994 | OX2R | - | EC50 = 19 nM (OX2R), >700-fold selectivity over OX1R | [15][16][17][18] |

Table 1: Pharmacological Profile of Orexin Receptor Ligands. This table provides a comparative summary of the binding affinities and functional potencies of commonly used dual and selective orexin receptor antagonists and agonists.

| Genotype | Total Wake Time (light/dark) | Wake Bout Duration (dark) | Number of Wake Bouts (dark) | Total NREM Sleep Time (light/dark) | NREM Bout Duration (dark) | Number of NREM Bouts (dark) | Reference |

| Wild-Type (WT) | Normal | Long | Fewer | Normal | Long | Fewer | [19][20][21][22] |

| OX2R Knockout (KO) | Slightly Reduced | Shorter | More Frequent | Slightly Increased | Shorter | More Frequent | [19][20][21][22] |

| Orexin Knockout (KO) | Reduced | Shorter | More Frequent | Increased | Shorter | More Frequent | [20][21][22][23] |

Table 2: Sleep-Wake Architecture in Orexin System Deficient Mice. This table summarizes the key changes in sleep and wake patterns observed in mice lacking the Orexin 2 Receptor (OX2R KO) and in mice lacking the orexin neuropeptides (Orexin KO) compared to wild-type controls.

Signaling Pathways of the Orexin 2 Receptor

Upon binding of orexin-A or orexin-B, the Orexin 2 Receptor undergoes a conformational change, leading to the activation of heterotrimeric G proteins. OX2R primarily couples to the Gq/11 and Gi/o pathways, initiating distinct downstream signaling cascades that ultimately modulate neuronal excitability.

Caption: Orexin 2 Receptor (OX2R) Signaling Pathways.

Experimental Protocols: Methodologies for Interrogating OX2R Function

A variety of sophisticated experimental techniques are employed to elucidate the role of the Orexin 2 Receptor in sleep-wake regulation. The following sections provide an overview of the core methodologies.

EEG/EMG Recording and Sleep-Wake Analysis in Rodents

Objective: To quantify sleep-wake states and assess the effects of genetic or pharmacological manipulation of OX2R on sleep architecture.

Methodology:

-

Surgical Implantation: Mice are anesthetized and stereotaxically implanted with electroencephalogram (EEG) and electromyogram (EMG) electrodes. EEG electrodes, typically stainless-steel screws, are placed over the frontal and parietal cortices. EMG electrodes, consisting of fine wires, are inserted into the nuchal (neck) muscles.

-

Recording: Following a recovery period, animals are connected to a recording apparatus in their home cage. EEG and EMG signals are continuously recorded for extended periods, often 24-48 hours, to capture both the light and dark phases of the circadian cycle.

-

Data Analysis: The recorded signals are segmented into epochs (typically 10 seconds). Each epoch is scored as either wake, non-rapid eye movement (NREM) sleep, or rapid eye movement (REM) sleep based on the characteristic EEG and EMG patterns. Wakefulness is characterized by low-amplitude, high-frequency EEG and high EMG activity. NREM sleep is identified by high-amplitude, low-frequency (delta) EEG waves and reduced EMG tone. REM sleep is distinguished by a low-amplitude, theta-dominant EEG and muscle atonia (minimal EMG activity). Automated scoring software is often used, followed by manual verification.

Caption: Experimental Workflow for EEG/EMG-based Sleep Analysis.

In Vivo Microdialysis

Objective: To measure the extracellular levels of neurotransmitters in specific brain regions in response to OX2R activation or blockade.

Methodology:

-

Probe Implantation: A microdialysis probe is stereotaxically implanted into a target brain region of an anesthetized animal.

-

Perfusion: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.

-

Dialysate Collection: Small molecules, including neurotransmitters, diffuse across the semi-permeable membrane of the probe and into the aCSF. The resulting dialysate is collected at regular intervals.

-

Analysis: The concentration of neurotransmitters in the dialysate is quantified using techniques such as high-performance liquid chromatography (HPLC) with electrochemical detection.

Brain Slice Electrophysiology

Objective: To directly assess the effects of OX2R ligands on the electrophysiological properties of neurons.

Methodology:

-

Slice Preparation: Animals are euthanized, and their brains are rapidly removed and placed in ice-cold, oxygenated aCSF. Thin brain slices (typically 250-350 µm) containing the region of interest are prepared using a vibratome.

-

Recording: Slices are transferred to a recording chamber and continuously perfused with oxygenated aCSF. Whole-cell patch-clamp recordings are made from individual neurons to measure changes in membrane potential, firing rate, and synaptic currents in response to the application of OX2R agonists or antagonists.

Calcium Imaging

Objective: To visualize and quantify changes in intracellular calcium concentrations in response to OX2R activation, which serves as a proxy for neuronal activity.

Methodology:

-

Calcium Indicator Loading: Neurons in culture or in brain slices are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) or are genetically engineered to express a genetically encoded calcium indicator (e.g., GCaMP).

-

Imaging: A fluorescence microscope is used to monitor changes in fluorescence intensity over time.

-

Stimulation and Analysis: The application of OX2R agonists is expected to increase intracellular calcium, leading to a change in fluorescence. The magnitude and kinetics of this change are quantified to assess the cellular response to receptor activation.

Conclusion

The Orexin 2 Receptor stands as a central figure in the intricate neural circuitry governing the sleep-wake cycle. Its profound influence on wakefulness has made it a prime target for the development of novel therapeutics for sleep disorders. The continued application of the advanced experimental methodologies outlined in this guide, coupled with the use of increasingly sophisticated pharmacological tools, will undoubtedly further unravel the complexities of OX2R function and pave the way for innovative treatments for conditions ranging from narcolepsy to insomnia. The quantitative data and detailed protocols provided herein serve as a valuable resource for researchers dedicated to advancing our understanding of this critical molecular switch for consciousness.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Daridorexant - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. academic.oup.com [academic.oup.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. rndsystems.com [rndsystems.com]

- 7. EMPA | OX2 Receptors | Tocris Bioscience [tocris.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. SB334867 | Selective OX1 antagonist | Hello Bio [hellobio.com]

- 10. SB 334867 | OX1 Receptors | Tocris Bioscience [tocris.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. TAK-925 (Danavorexton) | OX2R agonist | Probechem Biochemicals [probechem.com]

- 13. medkoo.com [medkoo.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. TAK-994, a Novel Orally Available Brain-Penetrant Orexin 2 Receptor-Selective Agonist, Suppresses Fragmentation of Wakefulness and Cataplexy-Like Episodes in Mouse Models of Narcolepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. drughunter.com [drughunter.com]

- 17. victoriacyanide.substack.com [victoriacyanide.substack.com]

- 18. The orexin receptor 2 (OX2R)-selective agonist TAK-994 increases wakefulness without affecting cerebrospinal fluid orexin levels in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Ageing‐related modification of sleep and breathing in orexin‐knockout narcoleptic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Behavioral State Instability in Orexin Knock-Out Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Abnormal sleep/wake dynamics in orexin knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Abnormal Sleep/Wake Dynamics in Orexin Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]

Early Research on Non-Peptidic Orexin 2 Receptor Agonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on non-peptidic Orexin (B13118510) 2 Receptor (OX2R) agonists. The discovery of these small molecules represented a significant breakthrough in the pursuit of targeted therapies for sleep disorders, particularly narcolepsy. This document details the core findings, experimental methodologies, and quantitative data from the seminal studies that paved the way for the development of this important class of therapeutic agents.

Introduction: The Dawn of Non-Peptidic OX2R Agonism

The orexin system, comprising two G protein-coupled receptors, Orexin 1 Receptor (OX1R) and Orexin 2 Receptor (OX2R), and their endogenous peptide ligands, orexin-A and orexin-B, is a critical regulator of wakefulness.[1] The loss of orexin-producing neurons is the underlying cause of narcolepsy type 1, a debilitating sleep disorder characterized by excessive daytime sleepiness and cataplexy.[2][3] While peptide-based agonists demonstrated the therapeutic potential of activating the orexin system, their poor blood-brain barrier penetration limited their clinical utility.

The landmark discovery of the first selective, non-peptidic OX2R agonists by Nagase and colleagues in 2015 marked a pivotal moment in the field.[4] Through extensive synthesis and screening, they identified a series of compounds with potent and selective agonist activity at the OX2R. This guide focuses on the key early compounds from this research, namely "compound 26" and its close analog, YNT-185, which became crucial tools for validating the therapeutic concept of non-peptidic OX2R agonism.

Orexin 2 Receptor Signaling Pathway

Activation of the OX2R by an agonist initiates a cascade of intracellular events. As a G protein-coupled receptor, the OX2R primarily couples to the Gq subunit of the heterotrimeric G protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. This increase in intracellular calcium is a hallmark of OX2R activation and serves as a measurable endpoint in in vitro screening assays.

Figure 1: Orexin 2 Receptor signaling cascade.

Key Early Non-Peptidic OX2R Agonists and their In Vitro Activity

The initial breakthrough in non-peptidic OX2R agonist discovery came from a high-throughput screening campaign and subsequent medicinal chemistry optimization.[4] This effort led to the identification of several potent and selective compounds. The table below summarizes the in vitro activity of two key early agonists.

| Compound | OX2R EC50 (μM) | OX1R EC50 (μM) | Selectivity (OX1R/OX2R) | Reference |

| Compound 26 | 0.023 | 1.616 | ~70-fold | [4] |

| YNT-185 | 0.028 | 2.75 | ~98-fold | [4][5] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the early research on non-peptidic OX2R agonists.

Synthesis of a Representative Non-Peptidic OX2R Agonist

While the exact, step-by-step synthesis of "compound 26" and YNT-185 from the initial publications is proprietary, the general synthetic approach involved the coupling of three key fragments. The logical workflow for the synthesis is depicted below.

Figure 2: General synthetic workflow.

In Vitro Efficacy: Intracellular Calcium Mobilization Assay

The primary in vitro assay used to determine the agonist activity of the compounds was a fluorometric imaging plate reader (FLIPR)-based intracellular calcium mobilization assay.

Objective: To measure the ability of a compound to increase intracellular calcium levels in cells expressing either human OX1R or OX2R.

Materials:

-

CHO-K1 cells stably expressing human OX1R (hOX1R) or human OX2R (hOX2R)

-

Cell culture medium (e.g., Ham's F-12 with 10% FBS, penicillin, streptomycin, and a selection antibiotic like G418)

-

Assay buffer (e.g., Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Probenecid (B1678239) (to inhibit dye leakage)

-

Test compounds and reference agonist (e.g., Orexin-A)

-

384-well black-walled, clear-bottom cell culture plates

-

FLIPR instrument

Protocol:

-

Cell Plating:

-

Culture hOX1R and hOX2R expressing CHO-K1 cells to ~80-90% confluency.

-

Harvest the cells and seed them into 384-well plates at a density of approximately 10,000 cells per well.

-

Incubate the plates overnight at 37°C in a 5% CO2 incubator.

-

-

Dye Loading:

-

Prepare a dye loading solution containing Fluo-4 AM and probenecid in assay buffer.

-

Remove the culture medium from the cell plates and add the dye loading solution to each well.

-

Incubate the plates for 1 hour at 37°C.

-

-

Compound Preparation and Assay:

-

Prepare serial dilutions of the test compounds and the reference agonist in assay buffer in a separate compound plate.

-

Place the cell plate and the compound plate into the FLIPR instrument.

-

The instrument will first measure the baseline fluorescence of the cells.

-

It will then add the compounds from the compound plate to the cell plate and continue to measure the fluorescence intensity over time.

-

-

Data Analysis:

-

The increase in fluorescence intensity corresponds to the increase in intracellular calcium concentration.

-

The response is typically measured as the peak fluorescence intensity or the area under the curve.

-

Dose-response curves are generated by plotting the response against the compound concentration.

-

The EC50 (half-maximal effective concentration) is calculated from the dose-response curve using a non-linear regression model.

-

In Vivo Efficacy: Murine Model of Narcolepsy

The in vivo efficacy of the early non-peptidic OX2R agonists was evaluated in mouse models of narcolepsy, such as orexin/ataxin-3 transgenic mice, which exhibit a progressive loss of orexin neurons, and orexin knockout mice.[2][3]

Objective: To assess the effect of the test compound on wakefulness and cataplexy-like episodes in a mouse model of narcolepsy.

Materials:

-

Orexin/ataxin-3 transgenic mice or orexin knockout mice

-

Test compound and vehicle control (e.g., saline with a small percentage of a solubilizing agent like DMSO or Tween 80)

-

EEG and EMG recording system

-

Surgical instruments for electrode implantation

-

Video recording equipment

Protocol:

-

Surgical Implantation of EEG/EMG Electrodes:

-

Anesthetize the mice and place them in a stereotaxic frame.

-

Implant EEG electrodes onto the skull and EMG electrodes into the nuchal muscles.

-

Allow the mice to recover from surgery for at least one week.

-

-

Habituation and Baseline Recording:

-

Habituate the mice to the recording chamber and cables for several days.

-

Record baseline EEG/EMG and video for at least 24 hours to determine the normal sleep-wake patterns and frequency of cataplexy-like episodes.

-

-

Drug Administration and Recording:

-

Administer the test compound or vehicle via intraperitoneal (i.p.) injection.

-

Immediately begin recording EEG/EMG and video for several hours to assess the effects of the compound.

-

-

Data Analysis:

-

Sleep-Wake Scoring: The EEG and EMG data are scored in epochs (e.g., 10 seconds) to determine the vigilance state (wake, NREM sleep, REM sleep).

-

Cataplexy-like Episode Identification: Cataplexy-like episodes are identified based on the following criteria: an abrupt transition from active wakefulness to a state of muscle atonia (low EMG amplitude) lasting for at least 10 seconds, with the EEG showing a theta-dominant frequency.[6][7]

-

Quantification: The total time spent in each vigilance state and the number and duration of cataplexy-like episodes are quantified and compared between the vehicle- and drug-treated groups.

-

Figure 3: In vivo experimental workflow.

Conclusion

The early research on non-peptidic OX2R agonists, exemplified by the discovery of compounds like "compound 26" and YNT-185, was a watershed moment in the field of sleep medicine. These initial studies not only provided the first proof-of-concept for the therapeutic potential of small molecule orexin agonists but also established the fundamental experimental framework for their evaluation. The in vitro and in vivo methodologies detailed in this guide were instrumental in demonstrating the potency, selectivity, and efficacy of these pioneering compounds. This foundational work has directly led to the development of a new generation of OX2R agonists that are now in clinical trials, offering hope for a truly disease-modifying treatment for narcolepsy and other disorders of hypersomnolence.

References

- 1. moleculardevices.com [moleculardevices.com]

- 2. researchgate.net [researchgate.net]

- 3. pnas.org [pnas.org]

- 4. Nonpeptide orexin type-2 receptor agonist ameliorates narcolepsy-cataplexy symptoms in mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Polygraphic Recording Procedure for Measuring Sleep in Mice [jove.com]

Structure-activity relationship (SAR) studies of OX2R agonists

A Technical Guide to Structure-Activity Relationship (SAR) Studies of Orexin-2 Receptor (OX2R) Agonists

Introduction

The orexin (B13118510) system, comprising two neuropeptides, orexin-A (OxA) and orexin-B (OxB), and their G protein-coupled receptors, orexin-1 (OX1R) and orexin-2 (OX2R), is a critical regulator of sleep-wake cycles, feeding behavior, and energy homeostasis.[1][2] The loss of orexin-producing neurons in the hypothalamus is the underlying cause of narcolepsy type 1 (NT1), a chronic neurological disorder characterized by excessive daytime sleepiness and cataplexy.[3][4] This pathophysiology makes the orexin receptors, particularly OX2R, a prime therapeutic target. While OX1R has a higher affinity for OxA, OX2R binds both OxA and OxB with similar high affinity.[1] Agonism of OX2R has shown significant promise for treating narcolepsy and other hypersomnia disorders by directly addressing the orexin deficiency.[3][4][5]

This guide provides an in-depth overview of the structure-activity relationship (SAR) studies for OX2R agonists, detailing the signaling pathways, key chemical features influencing activity, and the experimental protocols used for their characterization.

OX2R Signaling Pathways

Upon agonist binding, OX2R undergoes a conformational change, leading to the activation of heterotrimeric G proteins. OX2R primarily couples to Gq and Gi/o subtypes.[1][6]

-

Gq Pathway: Activation of the Gq protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol (B14025) trisphosphate (IP3).[7] DAG activates protein kinase C (PKC), while IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum. This increase in cytosolic Ca²⁺ is a common readout for OX2R activation in functional assays.[7]

-

Gi/o Pathway: Coupling to Gi/o proteins leads to the inhibition of adenylyl cyclase (AC), resulting in decreased cyclic adenosine (B11128) monophosphate (cAMP) levels.

-

Other Pathways: OX2R activation is also associated with the stimulation of phospholipase A (PLA), phospholipase D (PLD), and the p38-MAPK signaling pathway.[1][7]

Structure-Activity Relationship (SAR) of OX2R Agonists

The development of OX2R agonists has been challenging, but recent advances in structural biology, particularly cryo-electron microscopy (cryo-EM), have provided detailed insights into the receptor's active state, accelerating structure-based drug discovery.[3][4][5]

Peptidic Agonists

Initial SAR studies focused on modifications of the endogenous orexin peptides. [Ala¹¹, D-Leu¹⁵]-Orexin-B (AL-OXB) is a notable example of a peptidic agonist designed to have high selectivity for OX2R.[8][9] In vitro studies demonstrated that AL-OXB is approximately 1000-fold more selective for OX2R over OX1R.[8][9] This selectivity was confirmed in vivo, where AL-OXB activated OX2R-expressing histaminergic neurons but not OX1R-positive noradrenergic neurons.[8][10]

Small-Molecule Agonists

The discovery of orally bioavailable, brain-penetrant small-molecule agonists is a major goal for therapeutic development. Cryo-EM structures of OX2R in complex with a small-molecule agonist have revealed key interactions within the orthosteric binding pocket.[3][4][5]

Key Structural Insights:

-

Deep Binding Pocket: Small-molecule agonists bind deep within the orthosteric pocket, mimicking key interactions of the C-terminal segment of endogenous orexin peptides.[3][4][5]

-

"Agonistic Tetrad": Interactions with a set of four residues (Thr111, Asp115, His350, and Tyr354) have been proposed as a putative mechanism for the agonistic effect in OX2R.[11]

-

Role of Specific Residues: Mutagenesis studies have highlighted the importance of specific residues. For example, the sulfonamide group of the agonist TAK-925 forms a critical polar interaction with Gln134.[12] Mutation of Thr111 to alanine (B10760859) also significantly reduces the potency of TAK-925.[12]

-

U-Shaped Conformation: For some agonists like TAK-925, a stable, U-shaped conformation enforced by the stereochemistry of substituents on its ring structures is a critical determinant of potency.[12]

Quantitative SAR Data

The following table summarizes the in vitro activity of selected OX2R agonists. Potency is typically measured as the half-maximal effective concentration (EC₅₀) or pEC₅₀ (-log(EC₅₀)).

| Compound | Target | Assay Type | EC₅₀ (nM) | pEC₅₀ | Selectivity (OX1R EC₅₀ / OX2R EC₅₀) | Reference |

| Orexin-A (OXA) | Human OX1R | Ca²⁺ Mobilization | 0.50 | - | ~0.4 | [8] |

| Human OX2R | Ca²⁺ Mobilization | 0.20 | - | [8] | ||

| [Ala¹¹, D-Leu¹⁵]-Orexin-B (AL-OXB) | Human OX1R | Ca²⁺ Mobilization | 58 | - | ~1055-fold for OX2R | [8] |

| Human OX2R | Ca²⁺ Mobilization | 0.055 | - | [8] | ||

| Compound 1 | Human OX1R | IP1 Accumulation | ~35,500 | 4.45 ± 0.06 | ~4287-fold for OX2R | [4][5] |

| Human OX2R | IP1 Accumulation | 5.2 | 8.28 ± 0.03 | [4][5] | ||

| TAK-925 | Human OX2R | - | - | - | Highly selective for OX2R | [12] |

| ORX750 | Human OX2R | - | - | - | Highly potent and selective |

Note: Data is compiled from different studies and assay conditions may vary.

Experimental Protocols

Characterizing the SAR of OX2R agonists involves a suite of in vitro assays to determine binding affinity, potency, and efficacy.

Radioligand Binding Assays

These assays measure the affinity (Kᵢ or Kₔ) of a test compound for the receptor by competing with a radiolabeled ligand.

Methodology:

-

Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing human OX1R or OX2R are commonly used.[13]

-

Membrane Preparation: Cell membranes containing the receptor are prepared and protein concentration is determined.

-

Assay Setup: The assay is typically performed in a 96-well plate.

-

Add assay buffer, cell membranes, and a fixed concentration of a suitable radioligand (e.g., ³H-SB674042 for OX1R, ³H-EMPA for OX2R).[13]

-

Add varying concentrations of the unlabeled test compound (agonist).

-

To determine non-specific binding, a high concentration of a known antagonist (e.g., 10 µM suvorexant) is used in separate wells.[13]

-

-

Incubation: The plate is incubated (e.g., 2 hours at 37°C) to allow the binding to reach equilibrium.[13]

-

Termination and Filtration: The reaction is terminated by rapid filtration through filter plates using a cell harvester to separate bound from free radioligand.[14]

-

Detection: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data is used to calculate the IC₅₀ value (concentration of test compound that inhibits 50% of specific radioligand binding), which is then converted to the affinity constant (Kᵢ) using the Cheng-Prusoff equation.[13]

Functional Assays

Functional assays quantify the cellular response following receptor activation by an agonist, providing measures of potency (EC₅₀) and efficacy (Eₘₐₓ).

a) Calcium Mobilization Assay

This is a common high-throughput screening assay that measures the increase in intracellular calcium concentration following Gq-mediated activation of OX2R.

Methodology:

-

Cell Seeding: CHO-K1 cells stably expressing human OX2R are seeded in a 96-well black, clear-bottom plate and incubated overnight.[11]

-

Dye Loading: The cell culture medium is removed and replaced with a loading solution containing a calcium-sensitive fluorescent dye (e.g., Fluo-3 AM or Fluo-4 AM) and probenecid (B1678239) (to prevent dye leakage). The cells are incubated (e.g., 45-60 minutes at 37°C) to allow the dye to enter the cells.[11]

-

Compound Addition: The plate is placed in a fluorescence plate reader (e.g., FLIPR). A baseline fluorescence reading is taken before serial dilutions of the test agonist are added to the wells.

-

Signal Measurement: The reader continuously monitors the fluorescence intensity. Agonist binding to OX2R triggers Ca²⁺ release, causing a rapid increase in fluorescence.

-

Data Analysis: The peak fluorescence signal is plotted against the logarithm of the agonist concentration. A sigmoidal dose-response curve is fitted to the data to determine the EC₅₀ and Eₘₐₓ values.

b) β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated OX2R, an event involved in receptor desensitization and signaling. Commercial platforms like the PathHunter assay are often used.

Methodology:

-

Cell Line: Use an engineered cell line co-expressing the OX2R tagged with a ProLink™ (PK) enzyme fragment and β-arrestin tagged with an Enzyme Acceptor (EA) fragment.[2]

-

Assay Principle: Agonist activation of the OX2R-PK induces the recruitment of β-arrestin-EA. This brings the two enzyme fragments (PK and EA) into close proximity, forcing their complementation into a functional enzyme.[2]

-

Procedure: Cells are seeded, and test compounds are added. After incubation, a substrate is added. The functional enzyme hydrolyzes the substrate, generating a chemiluminescent signal.[2][14]

-

Data Analysis: The luminescent signal is measured with a plate reader and plotted against agonist concentration to determine EC₅₀ and Eₘₐₓ.

Recent Advances and Future Directions

The field of OX2R agonist development is rapidly advancing, with several candidates progressing through clinical trials.

-

Clinical Candidates: Companies are actively developing novel, potent, and selective OX2R agonists. Molecules such as ORX750, ORX142, and BP1.15205 are in various stages of clinical development for treating narcolepsy, idiopathic hypersomnia, and other neurological disorders.[15][16][17][18]

-

Focus on Selectivity and Safety: A key goal is to develop agonists with high selectivity for OX2R to minimize potential side effects associated with OX1R activation. Preclinical and early clinical data for candidates like ORX750 have shown favorable safety and tolerability profiles, with no observations of on-target adverse events like hepatotoxicity or visual disturbances reported for some other OX2R agonists.

References

- 1. A molecular network map of orexin-orexin receptor signaling system - PMC [pmc.ncbi.nlm.nih.gov]

- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 3. Structures of active-state orexin receptor 2 rationalize peptide and small-molecule agonist recognition and receptor activation [pubmed.ncbi.nlm.nih.gov]

- 4. Structures of active-state orexin receptor 2 rationalize peptide and small-molecule agonist recognition and receptor activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. OX2R-selective orexin agonism is sufficient to ameliorate cataplexy and sleep/wake fragmentation without inducing drug-seeking behavior in mouse model of narcolepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. OX2R-selective orexin agonism is sufficient to ameliorate cataplexy and sleep/wake fragmentation without inducing drug-seeking behavior in mouse model of narcolepsy | PLOS One [journals.plos.org]

- 10. OX2R-selective orexin agonism is sufficient to ameliorate cataplexy and sleep/wake fragmentation without inducing drug-seeking behavior in mouse model of narcolepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Molecular mechanism of the wake-promoting agent TAK-925 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pA2 Online [pa2online.org]

- 14. benchchem.com [benchchem.com]

- 15. What are the new molecules for OOR agonists? [synapse.patsnap.com]

- 16. Centessa Pharmaceuticals Advances OX2R Agonist Pipeline with Key Clinical Data Readouts Scheduled for 2025 [quiverquant.com]

- 17. sleepreviewmag.com [sleepreviewmag.com]

- 18. mychesco.com [mychesco.com]

Orexin 2 Receptor Agonists for Narcolepsy Type 1: A Foundational Research Guide

An In-depth Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Narcolepsy Type 1 (NT1) is a debilitating neurological disorder characterized by the profound loss of orexin-producing neurons, leading to excessive daytime sleepiness (EDS), cataplexy, and disrupted sleep-wake cycles. The development of Orexin (B13118510) 2 Receptor (OX2R) agonists represents a paradigm shift in NT1 therapy, moving from purely symptomatic treatment to a strategy that addresses the underlying orexin deficiency. This guide provides a comprehensive overview of the foundational research on OX2R agonists, presenting key preclinical and clinical data, detailed experimental methodologies, and a visualization of the core signaling pathways. The information compiled herein is intended to serve as a critical resource for professionals engaged in the research and development of novel therapeutics for narcolepsy.

Introduction: The Role of the Orexin System in Wakefulness

The orexin system, comprising two neuropeptides (orexin-A and orexin-B) and their G-protein coupled receptors (OX1R and OX2R), is a critical regulator of wakefulness, arousal, and energy homeostasis. Orexin neurons, located exclusively in the lateral hypothalamus, project widely throughout the brain, innervating key monoaminergic and cholinergic nuclei involved in maintaining arousal. In individuals with NT1, a significant loss of these neurons leads to a state of orexin deficiency, resulting in the characteristic symptoms of the disorder.

Targeting the OX2R is a particularly promising therapeutic strategy, as it is believed to be the primary receptor mediating the wake-promoting effects of orexins. The development of selective, orally available OX2R agonists aims to restore orexin signaling and thereby alleviate the core symptoms of NT1.

Key Orexin 2 Receptor Agonists: A Quantitative Overview

A number of OX2R agonists have been investigated in preclinical and clinical settings. The following tables summarize the quantitative data for several key compounds, providing a comparative analysis of their potency and selectivity.

| Compound | Target | EC50 (nM) | Selectivity (fold) vs. OX1R | Development Status | Reference(s) |

| TAK-994 | OX2R | 19 | 740 | Discontinued (Hepatotoxicity) | [1] |

| TAK-861 (Oveporexton) | OX2R | 2.5 | 3,000 | Phase 3 Clinical Trials | [1] |

| Danavorexton (TAK-925) | OX2R | - | Selective | Investigational (IV formulation) | [2] |

| ORX750 | OX2R | 0.11 | 9,800 | Phase 2 Clinical Trials | [3][4][5] |

| YNT-185 | OX2R | 28 | ~98 | Preclinical | [6][7] |

| AL-OXB | OX2R | 0.055 | ~1000 | Preclinical Research | [8] |

Table 1: In Vitro Potency and Selectivity of Key OX2R Agonists. EC50 values represent the concentration of the agonist that produces 50% of the maximal response in functional assays, typically calcium mobilization. Selectivity is expressed as the ratio of the EC50 at OX1R to the EC50 at OX2R.

| Compound | Animal Model | Key Findings | Reference(s) |

| TAK-994 | Mouse models of narcolepsy | Ameliorated fragmentation of wakefulness and cataplexy-like episodes. | [9] |

| TAK-861 | Orexin neuron-ablated mouse models | Significantly increased wakefulness time, improved wakefulness fragmentation, and suppressed cataplexy-like episodes. | [1] |

| Danavorexton (TAK-925) | Orexin/ataxin-3 narcolepsy mice | Reduced sleep/wakefulness fragmentation and cataplexy-like episodes. | [2] |

| ORX750 | Atax and DTA mouse models | Increased time awake, consolidated wakefulness, and reduced cataplexy occurrences in a dose-related manner. | [3][4] |

| YNT-185 | Orexin knockout and orexin neuron-ablated mice | Suppressed cataplexy-like episodes. | [6][7] |

Table 2: Preclinical Efficacy of OX2R Agonists in Animal Models of Narcolepsy. These studies demonstrate the ability of OX2R agonists to reverse the core symptoms of narcolepsy in established animal models.

| Compound | Population | Key Findings | Reference(s) |

| TAK-994 | Patients with Narcolepsy Type 1 | Statistically significant improvement in daytime wakefulness and reduction in weekly cataplexy rates.[10] | [10][11][12][13][14] |

| Danavorexton (TAK-925) | Healthy adults, individuals with NT1 and NT2 | Well-tolerated and associated with marked improvements in sleep latency in both NT1 and NT2.[2] | [2] |

| TAK-861 | Patients with Narcolepsy Type 1 | Positive topline results from a Phase 2b trial. | [15] |

| ORX750 | Healthy volunteers | Significant improvements in wakefulness at doses of 1.0 mg and 2.5 mg in a Phase 1 study.[5] | [5] |

Table 3: Clinical Efficacy of OX2R Agonists. Clinical trials have provided proof-of-concept for the efficacy of OX2R agonists in treating narcolepsy in humans.

Experimental Protocols: Methodologies for OX2R Agonist Characterization

The following sections provide an overview of the key experimental protocols used to characterize the activity and efficacy of OX2R agonists.

In Vitro Functional Assays: Calcium Mobilization

This assay is a primary method for determining the potency and selectivity of OX2R agonists.

-

Objective: To measure the agonist-induced increase in intracellular calcium concentration ([Ca2+]i) in cells expressing the Orexin 2 Receptor.

-

Cell Lines: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney 293 (HEK293) cells stably transfected with the human OX2R gene are commonly used.[1][16]

-

Principle: OX2R is a Gq-protein coupled receptor.[17] Agonist binding activates the Gq pathway, leading to the activation of Phospholipase C (PLC).[18] PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[12][13] IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.[13] This increase in intracellular calcium is detected using a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).[19]

-

General Procedure:

-

Cell Culture: Transfected cells are cultured to an appropriate confluency in 96-well plates.[20]

-

Dye Loading: Cells are incubated with a calcium-sensitive fluorescent dye, which enters the cells and is cleaved to its active, fluorescent form.

-

Compound Addition: The OX2R agonist is added to the wells at various concentrations.

-

Fluorescence Measurement: The change in fluorescence intensity is measured over time using a fluorescence plate reader.[21]

-

Data Analysis: The EC50 value is calculated from the dose-response curve.

-

In Vivo Efficacy Models: Narcoleptic Mice

Animal models are crucial for assessing the in vivo efficacy of OX2R agonists in a physiological context.

-

Animal Models:

-

Orexin/ataxin-3 transgenic mice: These mice express the ataxin-3 protein in orexin neurons, leading to their progressive loss and recapitulating the pathophysiology of human NT1.[2]

-

Orexin knockout (KO) mice: These mice have a targeted deletion of the prepro-orexin gene, resulting in a complete lack of orexin peptides.[6]

-

Orexin-tTA;TetO diphtheria toxin A (DTA) mice: This is an inducible model where the expression of diphtheria toxin A in orexin neurons can be controlled, allowing for the ablation of these neurons at a specific time.[3]

-

-

Surgical Implantation: Mice are surgically implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording to monitor sleep-wake states.[11][22]

-

Data Acquisition and Analysis:

-

Recording: Continuous EEG/EMG and video recordings are collected over a 24-hour period.[23]

-

Sleep Scoring: The recordings are scored in epochs (e.g., 10 seconds) to classify the animal's state as wakefulness, non-rapid eye movement (NREM) sleep, or REM sleep.[9]

-

Cataplexy Identification: Cataplexy-like episodes are identified by an abrupt transition from active wakefulness to a state of muscle atonia (low EMG amplitude) accompanied by a theta-dominant EEG, with the animal often in a prone or lying posture.[6][9]

-

-

Drug Administration: The OX2R agonist is typically administered via intraperitoneal (IP) injection or oral gavage.

-

Outcome Measures:

-

Total time spent in wakefulness, NREM, and REM sleep.

-

Fragmentation of wakefulness (number of transitions between states).

-

Number and duration of cataplexy-like episodes.

-

Clinical Assessment: Maintenance of Wakefulness Test (MWT)

The MWT is a standard clinical tool used to objectively measure a patient's ability to stay awake.[7]

-

Objective: To assess the ability to remain awake in a quiet, non-stimulating environment.[24]

-

Procedure:

-

The test consists of four 40-minute trials conducted at two-hour intervals throughout the day.[25]

-

The patient is seated comfortably in a dimly lit, quiet room and instructed to try to remain awake without using any extraordinary measures.[26]

-

EEG and other physiological parameters are monitored to determine sleep onset.[26]

-

-

Outcome Measure: The primary outcome is the mean sleep latency across the four trials. A longer sleep latency indicates a greater ability to maintain wakefulness.

Orexin 2 Receptor Signaling Pathway

The binding of an agonist to the OX2R initiates a cascade of intracellular events that ultimately leads to neuronal excitation and the promotion of wakefulness.

The primary signaling pathway for OX2R involves coupling to the Gq protein.[17] This activation leads to the stimulation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[12][13] IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, causing the release of stored calcium ions.[13] The resulting increase in intracellular calcium, along with the activation of Protein Kinase C (PKC) by DAG, leads to a cascade of downstream effects, including the phosphorylation of extracellular signal-regulated kinase (ERK).[2][15] These signaling events ultimately culminate in neuronal excitation and the promotion of a stable wakeful state. While Gq is the primary coupling partner, evidence also suggests that OX2R can couple to Gi and Gs proteins, leading to the modulation of adenylyl cyclase activity and cAMP levels, further highlighting the complexity of orexin signaling.[4][27]

Conclusion and Future Directions

The development of Orexin 2 Receptor agonists represents a significant advancement in the therapeutic landscape for narcolepsy type 1. By targeting the underlying pathophysiology of the disease, these agents hold the promise of providing more comprehensive and effective symptom control than currently available treatments. The quantitative data from preclinical and clinical studies are highly encouraging, demonstrating robust effects on wakefulness and cataplexy.

Future research should continue to focus on the development of highly selective and orally bioavailable OX2R agonists with favorable safety profiles, particularly with regard to potential off-target effects. Further elucidation of the downstream signaling pathways and the specific neuronal circuits modulated by OX2R activation will provide a deeper understanding of their mechanism of action and may reveal novel therapeutic targets. The continued success of this drug class has the potential to transform the lives of individuals living with narcolepsy.

References

- 1. The signalling profile of recombinant human orexin-2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. OX2R activation induces PKC-mediated ERK and CREB phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Conditional Ablation of Orexin/Hypocretin Neurons: A New Mouse Model for the Study of Narcolepsy and Orexin System Function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Orexin Signaling: A Complex, Multifaceted Process - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. What Is the Maintenance of Wakefulness Test (MWT)? [healthline.com]

- 8. OX2R-selective orexin agonism is sufficient to ameliorate cataplexy and sleep/wake fragmentation without inducing drug-seeking behavior in mouse model of narcolepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Feeding-elicited cataplexy in orexin knockout mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. academic.oup.com [academic.oup.com]

- 12. Quantitative properties and receptor reserve of the DAG and PKC branch of G(q)-coupled receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The mechanism of phospholipase C-gamma1 regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Kinetic properties of “dual” orexin receptor antagonists at OX1R and OX2R orexin receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. OX2R activation induces PKC-mediated ERK and CREB phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Discovery of Arylsulfonamides as Dual Orexin Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Orexin/hypocretin receptor signalling cascades - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. caymanchem.com [caymanchem.com]

- 21. benchchem.com [benchchem.com]

- 22. Simultaneous real-time measurement of EEG/EMG and L-glutamate in mice: A biosensor study of neuronal activity during sleep - PMC [pmc.ncbi.nlm.nih.gov]

- 23. The development of sleep/wake disruption and cataplexy as hypocretin/orexin neurons degenerate in male vs. female Orexin/tTA; TetO-DTA Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 24. jcsm.aasm.org [jcsm.aasm.org]

- 25. academic.oup.com [academic.oup.com]

- 26. sleepeducation.org [sleepeducation.org]

- 27. Frontiers | Orexin Signaling: A Complex, Multifaceted Process [frontiersin.org]

Preclinical Development of Brain-Penetrant OX2R Agonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The orexin (B13118510) system, particularly the orexin-2 receptor (OX2R), has emerged as a critical regulator of wakefulness and arousal. The loss of orexin-producing neurons is the underlying cause of narcolepsy type 1, a debilitating sleep disorder characterized by excessive daytime sleepiness and cataplexy. Consequently, the development of brain-penetrant OX2R agonists represents a promising therapeutic strategy to address the root cause of this disorder. This technical guide provides an in-depth overview of the core preclinical development activities for these novel therapeutic agents, focusing on key in vitro and in vivo assays, data interpretation, and the underlying signaling mechanisms.

Lead Candidates in Preclinical Development

A number of potent and selective OX2R agonists are currently in various stages of preclinical and clinical development. These molecules are designed to cross the blood-brain barrier and mimic the effects of the endogenous orexin peptides. The following table summarizes the in vitro potency and, where available, the brain penetration capacity of several key compounds that have been publicly disclosed.

| Compound | Target | In Vitro Potency (EC50, nM) | Selectivity vs. OX1R | Brain-to-Plasma Ratio |

| Danavorexton (B3325393) (TAK-925) | OX2R | 5.5[1][2] | >5,000-fold[3] | 0.2 (at 0.5 and 1 hr post-dose in mice)[1][4] |

| TAK-994 | OX2R | 19[5] | >700-fold[5][6] | Not explicitly stated, but described as orally available and brain-penetrant[5][6][7] |

| TAK-861 | OX2R | 2.5[8] | ~3,000-fold[8] | Not explicitly stated, but described as orally available with a lower effective dosage than TAK-994[8] |

| ORX750 | OX2R | 0.11[9] | ~9,800-fold[9] | Not explicitly stated, but demonstrated efficacy in mouse models upon oral administration[9] |

| YNT-185 | OX2R | 28[4][10] | ~100-fold[4][10] | Limited in vivo efficacy and brain penetration mentioned[5] |

Core Preclinical Assays: Experimental Protocols

The preclinical evaluation of brain-penetrant OX2R agonists involves a series of in vitro and in vivo assays to characterize their potency, selectivity, pharmacokinetic properties, and efficacy.

In Vitro Assays

1. Receptor Binding Assay (Radioligand Displacement)

This assay determines the affinity of a test compound for the OX2R by measuring its ability to displace a radiolabeled ligand.

-

Objective: To determine the binding affinity (Ki) of a test compound for OX2R.

-

Materials:

-

Cell membranes prepared from a cell line stably expressing the human OX2R (e.g., CHO or HEK293 cells).

-

Radioligand, such as [¹²⁵I]-Orexin-A.

-

Test compounds at various concentrations.

-

Non-specific binding control (a high concentration of a known orexin receptor ligand).

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).

-

Glass fiber filters (e.g., GF/C) pre-soaked in polyethyleneimine (PEI).

-

Scintillation counter.

-

-

Protocol:

-

Incubate the cell membranes with the radioligand and varying concentrations of the test compound in a 96-well plate.

-

To determine non-specific binding, incubate a set of wells with the radioligand and a high concentration of an unlabeled orexin receptor ligand.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

2. Functional Activity Assay (Calcium Mobilization)

This assay measures the ability of a test compound to activate OX2R and trigger a downstream signaling cascade, resulting in an increase in intracellular calcium concentration.

-

Objective: To determine the potency (EC50) and efficacy of a test compound as an OX2R agonist.

-

Materials:

-

A cell line stably expressing the human OX2R (e.g., CHO or HEK293 cells).

-

A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

-

Test compounds at various concentrations.

-

A reference agonist (e.g., Orexin-A).

-

Assay buffer (e.g., HBSS with 20 mM HEPES).

-

A fluorescent imaging plate reader (FLIPR) or a fluorescence microplate reader.

-

-

Protocol:

-

Seed the cells in a 96- or 384-well black-walled, clear-bottom plate and allow them to adhere overnight.

-

Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions (e.g., incubate with Fluo-4 AM for 45-60 minutes at 37°C).

-

Wash the cells with assay buffer to remove excess dye.

-

Place the plate in the fluorescence reader and measure the baseline fluorescence.

-

Add the test compounds at various concentrations to the wells and immediately begin recording the fluorescence signal over time.

-

Measure the peak fluorescence response for each concentration.

-

Normalize the data to the response of a maximal concentration of the reference agonist.

-

Determine the EC50 value (the concentration of the test compound that produces 50% of the maximal response) by non-linear regression analysis.

-

In Vivo Assays

1. Pharmacokinetic (PK) and Brain Penetration Studies

These studies determine the absorption, distribution, metabolism, and excretion (ADME) properties of the test compound, with a particular focus on its ability to cross the blood-brain barrier.

-

Objective: To determine key pharmacokinetic parameters, including the brain-to-plasma concentration ratio.

-

Materials:

-

Test compound.

-

Appropriate animal model (e.g., C57BL/6 mice).

-

Dosing vehicles and administration equipment.

-

Blood and brain tissue collection supplies.

-

Analytical instrumentation for drug quantification (e.g., LC-MS/MS).

-

-

Protocol:

-

Administer the test compound to the animals via the intended clinical route (e.g., oral or intravenous).

-

At various time points post-administration, collect blood samples (e.g., via tail vein or cardiac puncture) and brain tissue.

-

Process the blood samples to obtain plasma.

-

Homogenize the brain tissue.

-

Extract the drug from the plasma and brain homogenates.

-

Quantify the concentration of the test compound in each sample using a validated analytical method.

-

Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.

-

Determine the brain-to-plasma concentration ratio at each time point by dividing the concentration in the brain by the concentration in the plasma.

-

2. Efficacy in a Mouse Model of Narcolepsy (Orexin/Ataxin-3 Mice)

This assay evaluates the ability of the test compound to ameliorate the key symptoms of narcolepsy, namely sleep-wake fragmentation and cataplexy, in a genetically engineered mouse model that lacks orexin neurons.

-

Objective: To assess the in vivo efficacy of the test compound in a disease-relevant animal model.

-

Materials:

-

Orexin/ataxin-3 transgenic mice.

-

Test compound and vehicle.

-

EEG/EMG recording system (including implantable electrodes, amplifier, and data acquisition software).

-

Surgical instruments for electrode implantation.

-

Video recording equipment.

-

-

Protocol:

-

Surgical Implantation of EEG/EMG Electrodes:

-

Anesthetize the mouse and place it in a stereotaxic frame.

-

Implant EEG screw electrodes over the frontal and parietal cortices. Typical stereotaxic coordinates relative to bregma for C57BL/6 mice are: Anterior-Posterior (AP) +1.5 mm, Medial-Lateral (ML) ±1.5 mm for frontal; and AP -2.5 mm, ML ±2.0 mm for parietal.[11]

-

Insert EMG wire electrodes into the nuchal (neck) muscles to record muscle tone.

-

Secure the electrode assembly to the skull with dental cement.

-

Allow the animal to recover for at least one week before recording.

-

-

EEG/EMG Recording and Data Analysis:

-

Habituate the mice to the recording chamber and cables.

-

Administer the test compound or vehicle.

-

Record EEG and EMG signals continuously for a defined period (e.g., 24 hours).

-

Filter the EEG (e.g., 0.5-30 Hz) and EMG (e.g., 10-100 Hz) signals.[12]

-

Score the recordings in 10-second epochs into wakefulness, non-REM (NREM) sleep, and REM sleep based on standard criteria (EEG frequency and amplitude, and EMG activity).

-

Identify and quantify cataplexy-like episodes based on the consensus criteria: an abrupt cessation of activity, a drop in EMG amplitude to a level comparable to REM sleep for at least 10 seconds, and a predominance of theta-frequency EEG activity.[10][13]

-

-

Efficacy Endpoints:

-

Total time spent in wakefulness, NREM sleep, and REM sleep.

-

Number and duration of sleep/wake bouts to assess fragmentation.

-

Number and total duration of cataplexy-like episodes.

-

-

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes is crucial for a comprehensive understanding of OX2R agonist development. The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a generalized workflow for preclinical development.

Caption: OX2R Signaling Pathways.

Caption: Preclinical Development Workflow.

Conclusion

The preclinical development of brain-penetrant OX2R agonists is a multi-faceted process that requires a combination of sophisticated in vitro and in vivo assays. The ultimate goal is to identify a lead candidate with a desirable profile of potency, selectivity, brain penetration, and efficacy in a disease-relevant model, coupled with an acceptable safety profile. The methodologies and data presented in this guide provide a framework for researchers and drug developers to navigate the complexities of this exciting and rapidly evolving field, with the potential to deliver a transformative therapy for patients with narcolepsy and other disorders of hypersomnolence.

References

- 1. TAK-925 (Danavorexton) | OX2R agonist | Probechem Biochemicals [probechem.com]

- 2. frontiersin.org [frontiersin.org]

- 3. Orexin 2 receptor–selective agonist danavorexton improves narcolepsy phenotype in a mouse model and in human patients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. TAK-994, a Novel Orally Available Brain-Penetrant Orexin 2 Receptor-Selective Agonist, Suppresses Fragmentation of Wakefulness and Cataplexy-Like Episodes in Mouse Models of Narcolepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 7. drughunter.com [drughunter.com]

- 8. New potent oral OX2 receptor agonist demonstrates efficacy in models of narcolepsy | BioWorld [bioworld.com]

- 9. Centessa presents OX2 receptor agonist ORX-750 for narcolepsy | BioWorld [bioworld.com]

- 10. YNT 185 | OX2 Receptors | Tocris Bioscience [tocris.com]

- 11. researchgate.net [researchgate.net]

- 12. hajim.rochester.edu [hajim.rochester.edu]

- 13. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Neurobiology of Orexin 2 Receptor (OX2R) Signaling

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary